2,6-Difluoro-4-hydroxybenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

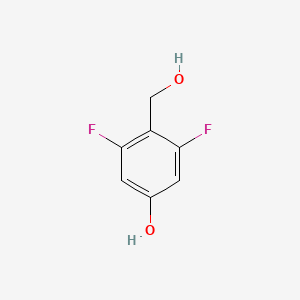

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMJWCOEDWMJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623509 | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438049-36-6 | |

| Record name | 2,6-Difluoro-4-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438049-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-4-hydroxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated organic compound with potential applications as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms ortho to the hydroxyl and hydroxymethyl groups, make it an attractive intermediate for the synthesis of novel bioactive molecules and specialized polymers. This technical guide provides a summary of its fundamental properties, a plausible synthetic route, and an overview of its potential applications based on the current scientific landscape. While specific biological activity data for this compound is not extensively documented, its structural similarity to other biologically active benzyl alcohol derivatives suggests potential areas for future investigation.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow powder or crystals. The presence of fluorine atoms is expected to influence its acidity, lipophilicity, and metabolic stability, properties of significant interest in drug design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂O₂ | [1][2] |

| Molecular Weight | 160.12 g/mol | [2] |

| CAS Number | 438049-36-6 | [1][2] |

| IUPAC Name | (4-hydroxy-2,6-difluorophenyl)methanol | |

| Melting Point | 160 °C | |

| Boiling Point | 286 °C | |

| Appearance | White to yellow powder or crystals | |

| Purity | Typically available at ≥95% | [1] |

| Storage | Room temperature, under an inert atmosphere. |

Note: Some physical properties like melting and boiling points are based on supplier data and may not have been independently verified in peer-reviewed literature.

Synthesis

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. Therefore, a plausible and efficient route to this compound is through the reduction of 2,6-difluoro-4-hydroxybenzaldehyde.

Proposed Experimental Protocol: Reduction of 2,6-difluoro-4-hydroxybenzaldehyde

This protocol is a general procedure based on standard chemical reductions of aldehydes and should be optimized for specific laboratory conditions.

Materials:

-

2,6-difluoro-4-hydroxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol solvent)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2,6-difluoro-4-hydroxybenzaldehyde in methanol in a round-bottom flask at room temperature with stirring.

-

Reduction: Slowly add sodium borohydride to the solution in small portions. The reaction is exothermic and may cause the solvent to reflux. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water, followed by a dilute solution of hydrochloric acid until the solution is slightly acidic (pH ~5-6).

-

Extraction: Extract the aqueous solution with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂ protons, and the hydroxyl protons. The aromatic signals would show coupling to the fluorine atoms. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F couplings), the benzylic carbon, and carbons bearing the hydroxyl and hydroxymethyl groups. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (both phenolic and alcoholic), C-H stretching, aromatic C=C stretching, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the structural motif is present in various compounds of medicinal interest. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Medicinal Chemistry: Fluorinated benzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals.[3] The fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa. This compound could serve as a precursor for novel anti-bacterial, anti-inflammatory, or neuroprotective agents. For instance, related hydroxybenzyl hydrazides have shown promising antibacterial and antioxidant activities.[4]

-

Materials Science: Benzyl alcohols are used in the formulation of specialty polymers and resins.[3] The presence of fluorine could impart desirable properties such as increased thermal stability and chemical resistance to these materials.

Given the neuroprotective effects observed for the non-fluorinated analog, 4-hydroxybenzyl alcohol, which acts via the PI3K/Akt pathway to upregulate antioxidant proteins, it is plausible that this compound could be investigated for similar activities.[5]

Caption: Potential applications of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in various scientific and industrial fields. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible tool for researchers. While its biological profile is yet to be thoroughly explored, the known activities of structurally related compounds provide a strong rationale for its investigation as a scaffold in drug discovery programs. Further research is warranted to fully elucidate its biological functions and to explore its utility in the development of novel materials.

References

A Technical Guide to the Synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,6-Difluoro-4-hydroxybenzyl alcohol, a valuable fluorinated building block in medicinal chemistry and materials science. This document outlines a two-step synthetic sequence, commencing with the preparation of the key intermediate, 2,6-difluoro-4-hydroxybenzaldehyde, followed by its reduction to the target benzyl alcohol. Detailed experimental protocols, quantitative data, and a process workflow are presented to facilitate its practical application in a laboratory setting.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the synthesis of the precursor, 2,6-difluoro-4-hydroxybenzaldehyde. Subsequently, this aldehyde is reduced to the desired this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde (Representative Protocol)

1. Protection of the Phenolic Hydroxyl Group:

-

To a solution of 3,5-difluorophenol in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine or potassium carbonate).

-

Cool the mixture in an ice bath and add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl) or benzyl bromide, dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected 3,5-difluorophenol.

2. Ortho-Formylation:

-

Dissolve the protected 3,5-difluorophenol in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add a strong base, such as n-butyllithium, dropwise to effect ortho-lithiation.

-

After stirring at low temperature, add a formylating agent, such as N,N-dimethylformamide (DMF).

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

3. Deprotection:

-

Dissolve the crude protected aldehyde in a suitable solvent (e.g., methanol or THF).

-

Add an appropriate deprotecting agent. For a MOM group, an acidic catalyst (e.g., hydrochloric acid) is used. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) is effective.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture if necessary and remove the solvent.

-

Purify the crude 2,6-difluoro-4-hydroxybenzaldehyde by column chromatography on silica gel or recrystallization to obtain the pure product.

Stage 2: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard and high-yielding transformation, commonly achieved using sodium borohydride.

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2,6-difluoro-4-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC until all the starting aldehyde has been consumed.

-

Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary

The following table summarizes the typical reaction parameters for the reduction of a substituted hydroxybenzaldehyde to the corresponding benzyl alcohol using sodium borohydride, based on general procedures.

| Parameter | Value/Condition | Reference |

| Precursor | 2,6-difluoro-4-hydroxybenzaldehyde | - |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |

| Stoichiometry of NaBH₄ | 1.1 - 1.5 equivalents | [1] |

| Solvent | Methanol, Ethanol, THF/Water | [1][3] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 1 - 3 hours | [1][2] |

| Work-up | Acidic or NH₄Cl quench, Extraction | [1] |

| Purification | Recrystallization, Column Chromatography | [4] |

| Typical Yield | 85-95% | [2][5] |

Experimental Workflow

Caption: Workflow for the reduction and purification of this compound.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

2,6-Difluoro-4-hydroxybenzyl alcohol chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2,6-Difluoro-4-hydroxybenzyl alcohol. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name 3,5-Difluoro-4-(hydroxymethyl)phenol, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, a hydroxyl group at position 4, and a hydroxymethyl group at position 1.

Chemical Structure:

(Image generated for illustrative purposes)

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 438049-36-6 | [1] |

| Molecular Formula | C₇H₆F₂O₂ | |

| Molecular Weight | 160.12 g/mol | [1] |

| Appearance | White to yellow powder or crystals | |

| Purity | ≥95% - 97% | [1] |

| Storage | Inert atmosphere, room temperature |

Spectroscopic Analysis

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the two hydroxyl groups. The aromatic protons would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the different carbon atoms in the molecule. The carbons attached to the fluorine atoms would show characteristic splitting (C-F coupling). The chemical shifts of the aromatic carbons are influenced by the substituents.[2]

Predicted ¹H and ¹³C NMR Data

| Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~6.7-7.0 | t (triplet) | Aromatic protons (2H) |

| ~4.6 | s (singlet) | Methylene protons (-CH₂OH) (2H) | |

| Variable | br s (broad singlet) | Phenolic hydroxyl proton (-OH) (1H) | |

| Variable | t (triplet) | Alcoholic hydroxyl proton (-CH₂OH ) (1H) | |

| ¹³C NMR | ~160 (C-F) | d (doublet) | Aromatic carbons attached to fluorine |

| ~140 (C-OH) | s (singlet) | Aromatic carbon attached to the phenolic -OH | |

| ~115 (C-CH₂OH) | t (triplet) | Aromatic carbon attached to the hydroxymethyl group | |

| ~110 (C-H) | t (triplet) | Aromatic carbons attached to hydrogen | |

| ~60 (-CH₂OH) | s (singlet) | Methylene carbon |

2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-O, C-F, and aromatic C-H bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol & phenol) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| C-O stretch (alcohol & phenol) | 1000-1260 | Strong |

| C-F stretch | 1000-1400 | Strong |

| Aromatic C=C stretch | 1400-1600 | Medium |

2.3 Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), alcohols often undergo fragmentation through alpha-cleavage and dehydration.[3] Aromatic alcohols, however, tend to show a more prominent molecular ion peak due to the stability of the aromatic ring.[4]

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Notes |

| 160 | [M]⁺ | Molecular ion peak |

| 142 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 131 | [M - CHO]⁺ | Loss of a formyl radical |

| 129 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

Experimental Protocols

3.1 Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be adapted from general methods for the preparation of hydroxybenzyl alcohols.[5][6] This proposed method involves the reaction of 3,5-difluorophenol with formaldehyde under basic conditions.

dot

Caption: Proposed synthesis workflow for this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol in an aqueous solution of a base, such as sodium hydroxide.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).

-

Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2 Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data to obtain chemical shifts, multiplicities, and coupling constants.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Analyze the resulting fragments using a mass analyzer to obtain the mass-to-charge ratio (m/z) of the ions.

-

Applications in Drug Development

The 2,6-difluoro substitution pattern on a benzene ring is a key feature in various biologically active molecules. For instance, 2,6-difluorobenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. FtsZ is an essential and highly conserved protein in bacteria, making it an attractive target for the development of new antibiotics. Given that this compound shares the core 2,6-difluorophenyl moiety, it represents a valuable building block for the synthesis of novel FtsZ inhibitors and other potential therapeutic agents. Its hydroxyl and hydroxymethyl groups provide versatile handles for further chemical modifications to explore structure-activity relationships and optimize pharmacological properties.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. whitman.edu [whitman.edu]

- 5. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

Technical Guide: Physicochemical Properties and Postulated Biological Activities of 2,6-Difluoro-4-hydroxybenzyl alcohol (CAS 438049-36-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the known physicochemical properties of 2,6-Difluoro-4-hydroxybenzyl alcohol (CAS 438049-36-6). Due to a lack of publicly available biological data for this specific compound, this guide presents a hypothetical exploration of its potential biological activities based on structurally related molecules. The experimental protocols and signaling pathways described are based on those used for analogous compounds and should be considered illustrative.

Core Compound Properties

This compound is a fluorinated aromatic alcohol. The presence of two fluorine atoms on the benzene ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity compared to its non-fluorinated counterpart.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 438049-36-6 | --- |

| IUPAC Name | (4-hydroxy-2,6-difluorophenyl)methanol | Sigma-Aldrich |

| Molecular Formula | C₇H₆F₂O₂ | Sigma-Aldrich |

| Molecular Weight | 160.12 g/mol | Sigma-Aldrich |

| Appearance | White to yellow powder or crystals | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich |

| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |

Hypothetical Synthesis

A potential synthetic route to this compound could be adapted from methods used for similar fluorinated benzyl alcohols. One possible approach, based on the synthesis of 2,6-difluorobenzyl alcohol, involves the diazotization of a substituted aniline followed by hydrolysis. A plausible starting material could be 3,5-difluoroaniline, which can undergo bromination, diazotization, hydrolysis, and cyanidation to yield 2,6-difluoro-4-hydroxybenzonitrile, a potential precursor.

Postulated Biological Activity I: Antibacterial Agent

Based on the structural similarity to 2,6-difluorobenzamide derivatives, which are known inhibitors of the bacterial cell division protein FtsZ, it is hypothesized that this compound may exhibit antibacterial activity.

Proposed Mechanism of Action: FtsZ Inhibition

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which is crucial for cytokinesis.[1] Inhibition of FtsZ polymerization leads to filamentation and ultimately bacterial cell death. The 2,6-difluorobenzamide motif has been identified as important for allosteric inhibition of FtsZ.[2]

.dot

Caption: Postulated mechanism of antibacterial action via FtsZ inhibition.

Suggested Experimental Protocols

This assay monitors the kinetics of FtsZ polymerization in real-time by measuring the increase in light scattering as FtsZ monomers form polymers.[3]

Protocol:

-

Reagents: Purified FtsZ protein, polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5), GTP stock solution, test compound stock solution in DMSO.[3]

-

Procedure:

-

In a quartz cuvette, mix the polymerization buffer and FtsZ protein (final concentration 5-12 µM).[3]

-

Add the test compound at various concentrations. Ensure the final DMSO concentration is consistent and low (e.g., <1%).

-

Incubate the mixture at 30°C for 5 minutes.[3]

-

Initiate polymerization by adding GTP (final concentration 1 mM).[3]

-

Immediately monitor the change in light scattering at a 90° angle (e.g., 350 nm excitation and emission) over 15-30 minutes.[3]

-

-

Data Analysis: Plot light scattering intensity against time. Determine the initial rate of polymerization and the steady-state polymer mass for each compound concentration to calculate the IC₅₀.

To assess the selectivity of the compound for bacterial FtsZ over eukaryotic tubulin, a similar polymerization assay can be performed using purified tubulin.

Protocol:

-

Reagents: Purified tubulin, tubulin polymerization buffer, GTP, test compound.

-

Procedure: The assay can be performed using a turbidity-based method by measuring the change in optical density at 340 nm over time in a microplate reader.[4]

-

Data Analysis: Compare the inhibitory effect on tubulin polymerization with that on FtsZ polymerization to determine the selectivity index.

.dot

Caption: Experimental workflow for evaluating antibacterial activity.

Postulated Biological Activity II: Neuroprotective and Anti-inflammatory Agent

The non-fluorinated analog, 4-hydroxybenzyl alcohol, has demonstrated neuroprotective and anti-inflammatory properties.[5][6] It is plausible that this compound could exhibit similar or enhanced activities.

Proposed Mechanism of Action

4-Hydroxybenzyl alcohol is known to exert its neuroprotective effects through the activation of the Nrf2 and PI3K/Akt signaling pathways, which upregulate antioxidant proteins.[7] Its anti-inflammatory effects are associated with the suppression of nitric oxide (NO) and reactive oxygen species (ROS) production.[5]

.dot

Caption: Postulated neuroprotective signaling pathway.

Suggested Experimental Protocols

This model is used to evaluate the neuroprotective effects of a compound in a stroke-like condition.[8]

Protocol:

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure:

-

Induce focal cerebral ischemia by occluding the middle cerebral artery.

-

Administer the test compound or vehicle at specified time points before or after the occlusion.[8]

-

After a reperfusion period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

-

Sacrifice the animals and harvest the brains.

-

Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[8]

-

-

Data Analysis: Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups.

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Protocol:

-

Cells: RAW 264.7 macrophage cell line.

-

Procedure:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

-

Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

-

Data Analysis: Generate a standard curve with sodium nitrite to quantify the nitrite concentration. Calculate the percentage of inhibition of NO production for each compound concentration to determine the IC₅₀.

Data Presentation Summary

Table 2: Postulated Biological Activities and Key Assays

| Biological Activity | Proposed Target/Mechanism | Key In Vitro Assay | Key In Vivo Assay |

| Antibacterial | FtsZ Polymerization Inhibition | FtsZ Light Scattering Assay | --- |

| Neuroprotection | Nrf2/PI3K/Akt Pathway Activation | Oxygen-Glucose Deprivation (OGD) Cell Model | Middle Cerebral Artery Occlusion (MCAO) |

| Anti-inflammatory | Inhibition of NO and ROS Production | Griess Assay for Nitrite (NO) | Carrageenan-Induced Paw Edema |

Conclusion

While there is currently no direct biological data for this compound (CAS 438049-36-6), its chemical structure suggests the potential for interesting pharmacological activities. Based on the known properties of structurally related compounds, it is a candidate for investigation as both an antibacterial and a neuroprotective/anti-inflammatory agent. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for the future evaluation of this compound and its derivatives in drug discovery and development programs. It is imperative that any investigation into the biological properties of this compound begins with foundational in vitro screening to validate these hypotheses.

References

- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ovid.com [ovid.com]

An In-depth Technical Guide to 2,6-Difluoro-4-hydroxybenzyl alcohol: A Key Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-hydroxybenzyl alcohol, a fluorinated building block of increasing interest in medicinal chemistry and materials science. This document details its chemical properties, outlines a common synthetic approach, and explores its potential applications in the development of novel bioactive molecules.

Core Molecular and Physical Properties

This compound is a distinct aromatic alcohol featuring two fluorine atoms ortho to the benzyl alcohol moiety and a hydroxyl group in the para position. These structural features, particularly the fluorine substituents, significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Below is a summary of its key molecular and physical data:

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₆F₂O₂ | [1] |

| Molecular Weight | 160.12 g/mol | [1] |

| CAS Number | 438049-36-6 | [1] |

| IUPAC Name | (4-hydroxy-2,6-difluorophenyl)methanol | [2] |

| Synonyms | 3,5-Difluoro-4-(hydroxymethyl)phenol | [1] |

| Physical Form | White to yellow powder or crystals | [2] |

| Melting Point | 160°C | [3] |

| Boiling Point | 286°C | [3] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2,6-difluoro-4-hydroxybenzaldehyde. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

Experimental Protocol: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde

This protocol is a general procedure for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride.

Materials:

-

2,6-Difluoro-4-hydroxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoro-4-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for this compound is not extensively available in public literature, its utility lies in its role as a fluorinated building block for the synthesis of more complex molecules with potential therapeutic value. The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

The non-fluorinated analog, 4-hydroxybenzyl alcohol, has been studied for its neuroprotective, anti-inflammatory, and antioxidant properties. It is plausible that the introduction of fluorine atoms in this compound could modulate these activities, potentially leading to the development of novel therapeutic agents.

Derivatives of fluorinated benzyl alcohols are being investigated for a range of therapeutic areas. For instance, fluorinated benzamide derivatives have been explored as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential avenue for the development of new antibiotics.

Signaling Pathways: A Hypothetical Perspective

Given the lack of direct evidence for the biological targets of this compound, we can hypothesize its potential mechanisms of action based on the known activities of its non-fluorinated counterpart, 4-hydroxybenzyl alcohol. 4-Hydroxybenzyl alcohol has been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. It is conceivable that fluorination could alter the potency or specificity of this interaction.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activity of similar phenolic compounds.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and drug development. While direct biological data on this compound is limited, its structural features suggest that it could serve as a key starting material for the synthesis of novel therapeutic agents with enhanced pharmacological properties. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this versatile molecule.

References

An In-depth Technical Guide to 2,6-Difluoro-4-hydroxybenzyl alcohol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-hydroxybenzyl alcohol, also known by its IUPAC name 3,5-difluoro-4-(hydroxymethyl)phenol, is a fluorinated aromatic compound with increasing significance as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable precursor for the development of novel pharmaceutical agents and other bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction and Historical Context

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds in drug discovery. The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The development of synthetic methodologies for selectively fluorinated aromatic compounds paved the way for the preparation of a wide array of novel structures, including this compound. Its commercial availability from various chemical suppliers indicates its utility as a readily accessible intermediate for synthetic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 438049-36-6 | [1][2][3] |

| Molecular Formula | C₇H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 160.12 g/mol | [2] |

| IUPAC Name | 3,5-difluoro-4-(hydroxymethyl)phenol | [1] |

| Appearance | White to yellow powder or crystals | [1] |

| Purity | Typically ≥95% or ≥97% | [1][2] |

| Storage Temperature | Room temperature, in an inert atmosphere | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the initial synthesis of this compound is not explicitly documented in a single source, a plausible and commonly employed synthetic strategy involves the reduction of a corresponding benzaldehyde or benzoic acid derivative. A general workflow for such a synthesis is outlined below.

References

2,6-Difluoro-4-hydroxybenzyl alcohol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug development. Its structural features, including the presence of fluorine atoms and a hydroxyl group, suggest it may serve as a valuable building block for the synthesis of novel therapeutic agents. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the available information on this compound, and in light of limited specific biological data, draws parallels with its well-studied non-fluorinated analog, 4-hydroxybenzyl alcohol, to infer potential areas of therapeutic interest.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 438049-36-6 | [1][2] |

| Molecular Formula | C₇H₆F₂O₂ | [1][2] |

| Molecular Weight | 160.12 g/mol | [1][2] |

| Appearance | White to yellow powder or crystals or liquid | [1] |

| Melting Point | 160°C | [1] |

| Boiling Point | 286°C | [1] |

| Purity | ≥95% | [1] |

| IUPAC Name | 3,5-difluoro-4-(hydroxymethyl)phenol | |

| Storage | Inert atmosphere, room temperature |

Synthesis and Potential Applications

This compound is primarily utilized as a chemical intermediate in organic synthesis. It is a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] While specific synthetic routes to this compound are not detailed in the provided literature, processes for preparing similar fluorobenzyl derivatives often involve multi-step reactions starting from fluorinated aniline or benzonitrile precursors.[3][4]

Its potential as a precursor for bioactive compounds, such as antibacterial and anti-inflammatory agents, has been noted.[1] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Biological Activities: Insights from 4-Hydroxybenzyl Alcohol

Currently, there is a paucity of published data on the specific biological activities of this compound. However, its non-fluorinated counterpart, 4-hydroxybenzyl alcohol (4-HBA), is a well-researched phenolic compound with a range of pharmacological effects. 4-HBA is a major active component of the traditional medicinal herb Gastrodia elata.[5][6] The biological profile of 4-HBA may provide valuable insights into the potential therapeutic applications of its difluorinated analog.

Neuroprotective Effects

4-HBA has demonstrated significant neuroprotective properties in various models of neurological disorders, including cerebral ischemia.[6][7] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways related to oxidative stress and apoptosis.

One of the primary mechanisms underlying the neuroprotective effects of 4-HBA is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7] Nrf2 is a master regulator of the antioxidant response. 4-HBA has been shown to upregulate Nrf2 and its downstream antioxidant enzymes, such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI), via the PI3K/Akt signaling pathway.[7]

In a cellular model of Parkinson's disease, 4-HBA was found to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by inhibiting the ROS-dependent JNK/Jun/Caspase-3 pathway.[8]

Antioxidant Activity

The potent antioxidant activity of 4-HBA is a cornerstone of its therapeutic effects.[9] It effectively scavenges free radicals, thereby protecting cells from oxidative damage.[9] This activity is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

4-HBA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, 4-HBA has been shown to reduce the production of nitric oxide (NO) and ROS.[10] It also decreases the expression of inducible nitric oxide synthase (iNOS).[10]

Quantitative Data on the Biological Activities of 4-Hydroxybenzyl Alcohol

The following tables summarize the quantitative data from various in vitro and in vivo studies on 4-hydroxybenzyl alcohol.

Table 1: Antioxidant Activity of 4-Hydroxybenzyl Alcohol

| Assay Type | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | In vitro | IC50: 63 µg/mL | [9] |

Table 2: Anti-inflammatory Activity of 4-Hydroxybenzyl Alcohol

| Assay Type | Model System | Concentration/Dose | Key Findings | Reference |

| Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 0.5 and 1 mM | Inhibition of NO production | [10] |

| Carrageenan-induced Air Pouch Inflammation | Rat | 1.5 and 4.5 mg/animal | Reduction in exudate volume and leukocyte infiltration | [10] |

| Acetic Acid-induced Writhing | Mice | 50 and 100 mg/kg | Inhibition of writhing response | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for 4-hydroxybenzyl alcohol are provided below. These protocols can serve as a template for investigating the biological activities of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

-

Occlusion: The ECA is ligated. A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.

-

Reperfusion: After a defined period of occlusion (e.g., 1 hour), the monofilament is withdrawn to allow for reperfusion.

-

Treatment: 4-HBA or the vehicle is administered at a specified time before or after the ischemic insult.

-

Infarct Volume Assessment: After a reperfusion period (e.g., 24 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.[9]

Determination of Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit NO production in stimulated immune cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of 4-HBA for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation is included.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 4-hydroxybenzyl alcohol and a general workflow for its synthesis and biological evaluation.

Caption: PI3K/Akt/Nrf2 pathway activation by 4-HBA leading to neuroprotection.

Caption: Inhibition of pro-inflammatory pathways by 4-HBA.

Caption: 4-HBA's inhibition of the ROS-dependent JNK/Caspase-3 apoptotic pathway.

Conclusion and Future Directions

This compound is a chemical intermediate with considerable potential in the synthesis of novel bioactive compounds. While direct biological data is currently limited, the well-documented neuroprotective, antioxidant, and anti-inflammatory activities of its non-fluorinated analog, 4-hydroxybenzyl alcohol, provide a strong rationale for further investigation.

Future research should focus on:

-

Elucidating the biological activities of this compound, particularly in the areas of neuroprotection and inflammation.

-

Conducting in vitro and in vivo studies to determine its efficacy and mechanism of action.

-

Exploring its potential as a lead compound or scaffold in drug discovery programs.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Hydroxybenzyl alcohol prevents brain injury and behavioral impairment by activating Nrf2, PDI, and neurotrophic factor genes in a rat model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

Spectroscopic Profile of 2,6-Difluoro-4-hydroxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluoro-4-hydroxybenzyl alcohol (CAS No. 438049-36-6), a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra in public databases, this document combines data from analogous compounds and theoretical predictions to offer a detailed spectroscopic profile, alongside standardized experimental protocols for its determination.

Chemical Structure and Properties

IUPAC Name: 3,5-Difluoro-4-(hydroxymethyl)phenol Molecular Formula: C₇H₆F₂O₂ Molecular Weight: 160.12 g/mol Appearance: Expected to be a white to off-white solid.

Spectroscopic Data

The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These values are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | br s | 1H | Ar-OH |

| ~6.8 - 7.0 | t | 2H | Ar-H |

| ~5.2 - 5.4 | t | 1H | CH₂-OH |

| ~4.5 | d | 2H | CH ₂-OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (dd) | C -F |

| ~150 (t) | C -OH (aromatic) |

| ~115 (t) | C -CH₂OH |

| ~105 (dd) | C -H |

| ~58 | C H₂OH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic and alcoholic, H-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1480 - 1440 | Medium-Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch (phenolic) |

| 1200 - 1100 | Strong | C-F stretch |

| 1050 - 1000 | Medium | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 142 | [M - H₂O]⁺ |

| 131 | [M - CHO]⁺ |

| 113 | [M - H₂O - CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: Reduction of 2,6-Difluoro-4-hydroxybenzaldehyde

A common and effective method for the preparation of this compound is the reduction of its corresponding aldehyde, 2,6-Difluoro-4-hydroxybenzaldehyde.

Materials:

-

2,6-Difluoro-4-hydroxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve 2,6-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~6 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00).

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The spectrum can be obtained using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Experimental Workflow Diagram

An In-depth Technical Guide on the Solubility and Stability of 2,6-Difluoro-4-hydroxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for the solubility and stability of 2,6-Difluoro-4-hydroxybenzyl alcohol is available in public literature. This guide provides a framework based on the known properties of structurally similar compounds, such as phenolic compounds and benzyl alcohols, and outlines the experimental methodologies to determine these characteristics.

Introduction

This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms ortho to the benzyl alcohol group, and a hydroxyl group para to it, significantly influences its physicochemical properties, including solubility and stability. Understanding these properties is crucial for its handling, formulation, and application in drug development and other research areas. This technical guide outlines the theoretical and experimental approaches to characterize the solubility and stability of this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 438049-36-6[1] |

| Molecular Formula | C₇H₆F₂O₂[1] |

| Molecular Weight | 160.12 g/mol |

| Appearance | White to yellow powder or crystals |

| Storage | Store in an inert atmosphere at room temperature (4-8°C recommended for long-term storage)[1] |

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble | The hydroxyl and alcohol groups can form hydrogen bonds with water, but the aromatic ring reduces overall polarity. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can act as both hydrogen bond donors and acceptors. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can accept hydrogen bonds. |

| Dichloromethane | Moderately Soluble | Moderately polar solvent. |

| Hexane | Insoluble | Non-polar solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |

| Diethyl Ether | Moderately Soluble | A less polar ether. |

Experimental Protocol for Solubility Determination (UV-Vis Spectrophotometry)

This method is based on the Beer-Lambert law and is suitable for compounds with a chromophore, such as the aromatic ring in this compound.

Objective: To quantitatively determine the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

UV-Vis Spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

0.22 µm syringe filters

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute stock solution of the compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations from the stock solution.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar extinction coefficient (ε).

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Stir the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow the solution to settle, then filter an aliquot through a 0.22 µm syringe filter to remove undissolved solid.

-

Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the solubility in the original saturated solution, accounting for the dilution factor.

-

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The phenolic hydroxyl group and the benzylic alcohol are the most likely sites of degradation.

Potential Degradation Pathways:

-

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (2,6-difluoro-4-hydroxybenzaldehyde) and further to the carboxylic acid (2,6-difluoro-4-hydroxybenzoic acid). The phenolic hydroxyl group can also be susceptible to oxidation, potentially leading to colored degradation products.

-

Decomposition at High Temperatures: Thermal stress can lead to decomposition.

-

Photodegradation: Exposure to UV light may induce degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Table 2: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80°C for 48 hours |

| Photodegradation | Solution exposed to ICH Q1B compliant light source |

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.

-

Expose the solutions to the stress conditions outlined in Table 2.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples using a stability-indicating method, such as HPLC.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) or UV detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The λmax determined previously.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate logical workflows for the experimental determination of the properties of this compound.

Caption: Workflow for solubility determination using UV-Vis spectrophotometry.

Caption: Logical workflow for conducting forced degradation studies.

Conclusion

While specific data for this compound is not extensively documented, this guide provides a comprehensive framework for its characterization. By following the outlined experimental protocols, researchers can determine its solubility in various solvents and assess its stability under different stress conditions. This information is paramount for the successful application of this compound in pharmaceutical development and other scientific endeavors. The provided workflows offer a logical approach to these essential characterization studies.

References

Potential Research Areas for 2,6-Difluoro-4-hydroxybenzyl Alcohol: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Fluorinated Building Block in Medicinal Chemistry

Abstract

2,6-Difluoro-4-hydroxybenzyl alcohol is a fluorinated aromatic compound with significant potential as a building block in the development of novel therapeutic agents. The introduction of fluorine atoms onto the benzyl alcohol scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide explores potential research avenues for this compound, drawing parallels with its non-fluorinated analog, 4-hydroxybenzyl alcohol, which has demonstrated a range of biological activities. This document provides a comprehensive overview of its chemical properties, potential biological activities, and detailed, adaptable experimental protocols to facilitate further investigation. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorination in Drug Design

Fluorine has emerged as a crucial element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can be strategically employed to enhance the drug-like properties of a molecule.[2][3] Incorporation of fluorine can lead to:

-

Improved Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug.[2]

-

Enhanced Binding Affinity: Fluorine's ability to form favorable electrostatic interactions and hydrogen bonds can increase a molecule's affinity for its biological target.

-

Increased Lipophilicity: Strategic fluorination can enhance a compound's ability to cross cellular membranes, improving bioavailability.[3]

-

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing ionization state and target interactions.

This compound presents an intriguing scaffold for drug discovery, combining the reactive hydroxyl and benzylic alcohol functionalities with the modulating effects of two fluorine atoms.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 438049-36-6 | [4] |

| Molecular Formula | C₇H₆F₂O₂ | [4] |

| Molecular Weight | 160.12 g/mol | [5] |

| Appearance | White to yellow powder or crystals | [5] |

| Melting Point | 160 °C | [5] |

| Boiling Point | 286 °C | [5] |

| Purity | ≥95% | [4] |

Potential Research Areas and Biological Activities

While specific biological data for this compound is limited, the known activities of its non-fluorinated parent compound, 4-hydroxybenzyl alcohol (4-HBA), provide a strong foundation for future research. The introduction of fluorine atoms is hypothesized to modulate these activities, potentially leading to enhanced potency, selectivity, or pharmacokinetic profiles.

Anti-inflammatory Activity

4-HBA has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It also reduces inducible nitric oxide synthase (iNOS) levels.[6]

Hypothesis for this compound: The electron-withdrawing fluorine atoms could enhance the acidity of the phenolic hydroxyl group, potentially improving its radical scavenging ability and anti-inflammatory potency.

Proposed Research:

-

Investigate the inhibitory effect on NO and ROS production in LPS-stimulated macrophages.

-

Evaluate the impact on the expression of pro-inflammatory enzymes like iNOS and COX-2.

-

Assess its efficacy in animal models of inflammation, such as carrageenan-induced paw edema.

Neuroprotective Effects

4-HBA has demonstrated neuroprotective properties in models of cerebral ischemia by reducing infarct volume and neuronal apoptosis.[6] It is also known to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.

Hypothesis for this compound: Enhanced lipophilicity due to fluorination may lead to improved blood-brain barrier penetration, resulting in greater neuroprotective efficacy at lower doses.

Proposed Research:

-

Assess neuroprotective effects in in vitro models of excitotoxicity and oxidative stress in neuronal cell lines.

-

Evaluate its ability to activate the Nrf2 signaling pathway.

-

Investigate its efficacy in animal models of stroke or neurodegenerative diseases.

Sedative-Hypnotic and Anxiolytic-like Activities

Derivatives of 4-HBA have been synthesized and shown to possess sedative-hypnotic activities, potentially mediated by the serotonergic and GABAergic systems.[7][8] 4-HBA itself has shown anxiolytic-like effects in mice.[6]

Hypothesis for this compound: The fluorine substituents could alter the binding affinity and selectivity for receptors in the central nervous system, such as GABA-A or serotonin receptors, potentially leading to novel sedative, hypnotic, or anxiolytic agents.

Proposed Research:

-

Screen for binding affinity to a panel of CNS receptors.

-

Evaluate sedative-hypnotic effects using pentobarbital-induced sleep tests in rodents.

-

Assess anxiolytic-like activity in models such as the elevated plus-maze.

Synthesis and Derivatization Strategies

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Potential Derivatization Pathways

The presence of both a phenolic hydroxyl and a benzylic alcohol group provides two reactive sites for derivatization, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Potential derivatization pathways for this compound.

Proposed Experimental Protocols

The following protocols are adapted from studies on 4-hydroxybenzyl alcohol and can serve as a starting point for investigating the biological activities of its difluorinated analog.

In Vitro Anti-inflammatory Activity: Nitric Oxide Production Assay

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress

Objective: To evaluate the protective effect of this compound against hydrogen peroxide-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cell line

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for 24 hours. Include a vehicle control (no H₂O₂, no compound) and a positive control (H₂O₂ only).

-

After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 4 hours at 37 °C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle control.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Based on the established biological activities of its non-fluorinated analog, this compound warrants investigation for its anti-inflammatory, neuroprotective, and CNS-modulating properties. The strategic placement of two fluorine atoms is anticipated to confer advantageous pharmacological properties, making it a valuable scaffold for the development of novel therapeutics. The experimental protocols and derivatization strategies outlined in this guide provide a solid framework for initiating research into this intriguing molecule. Future studies should focus on a comprehensive evaluation of its biological activities, elucidation of its mechanisms of action, and exploration of its structure-activity relationships through the synthesis of novel derivatives.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. aobchem.com [aobchem.com]

- 5. This compound [myskinrecipes.com]

- 6. caymanchem.com [caymanchem.com]